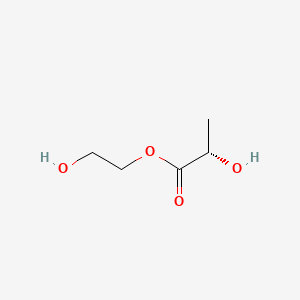
tert-butyl (2R)-4-benzyl-2-ethyl-3,6-dioxopiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE is a synthetic organic compound that belongs to the piperazine family This compound is characterized by its complex structure, which includes a benzyl group, an ethyl group, and a tert-butoxycarbonyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with ethyl chloroformate to form the corresponding benzyl carbamate. This intermediate is then reacted with piperazine in the presence of a base to yield the desired compound. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base such as triethylamine. The reaction is carried out at room temperature and monitored by thin-layer chromatography to ensure completion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. It can be modified to create derivatives with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways. It can be used as a probe to study enzyme activity and receptor interactions.
Industrial Applications: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites on enzymes, inhibiting their activity and affecting cellular processes. It can also interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and functional groups. Studies have shown that modifications to the compound’s structure can alter its binding affinity and specificity for different targets.
Comparison with Similar Compounds
1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE can be compared with other similar compounds, such as:
1-BENZYL-3®-ETHYL-PIPERAZINE-2,5-DIONE: This compound lacks the tert-butoxycarbonyl group, which affects its reactivity and stability.
1-BENZYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE: This compound lacks the ethyl group, which influences its chemical properties and biological activity.
3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE: This compound lacks the benzyl group, which impacts its overall structure and function.
The uniqueness of 1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE lies in its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
CAS No. |
393781-60-7 |
|---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl (2R)-4-benzyl-2-ethyl-3,6-dioxopiperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-5-14-16(22)19(11-13-9-7-6-8-10-13)12-15(21)20(14)17(23)24-18(2,3)4/h6-10,14H,5,11-12H2,1-4H3/t14-/m1/s1 |
InChI Key |
ILFWBHCYLHUDPE-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)N(CC(=O)N1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


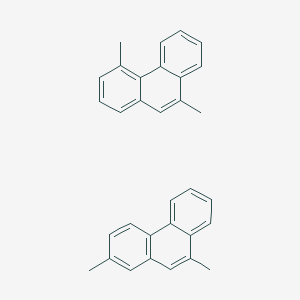

![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
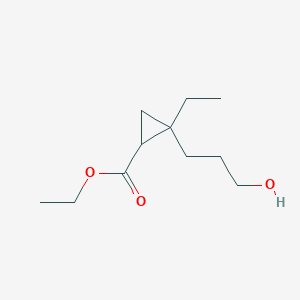
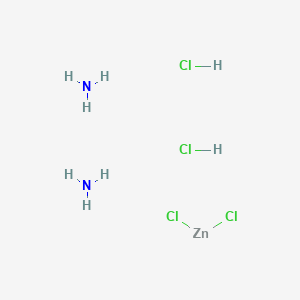
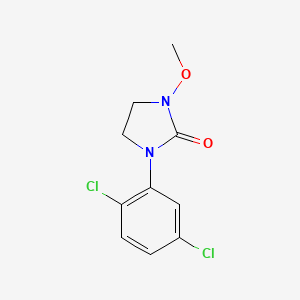
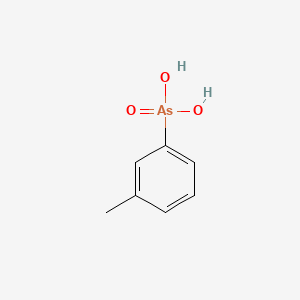
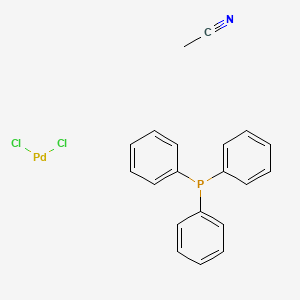
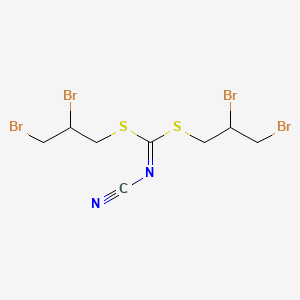
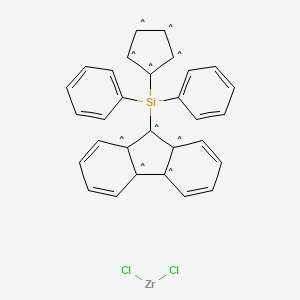
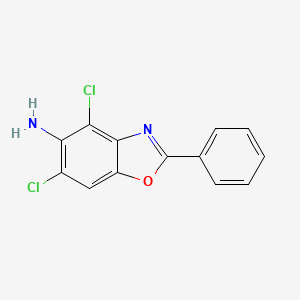
![1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one](/img/structure/B13814929.png)

